1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves several stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the indole nucleus .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antiviral, anticancer, and anti-inflammatory agent . Its unique structural features allow it to interact with various biological targets, making it a valuable compound for drug discovery and development . In industry, it may be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context, but they often include key signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups. Similar compounds include other indole derivatives with different substituents, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl and 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate . These compounds share some biological activities but differ in their specific interactions and applications .
Properties
Molecular Formula |
C26H24ClNO6 |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C26H24ClNO6/c1-32-22-12-17(13-23(33-2)24(22)34-3)21(29)14-26(31)19-6-4-5-7-20(19)28(25(26)30)15-16-8-10-18(27)11-9-16/h4-13,31H,14-15H2,1-3H3 |
InChI Key |
HLHURTWRCKKDAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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